Methyl 2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]-5-nitrobenzoate is a complex organic compound with significant potential in medicinal chemistry. The compound's molecular formula is , and it has a molecular weight of approximately 370.45 g/mol. It features a piperazine moiety, which is commonly associated with various pharmacological activities, including neuropharmacological effects and potential applications in treating psychiatric disorders.
This compound can be synthesized through various chemical methods, leveraging established synthetic routes involving piperazine derivatives and nitrobenzoate precursors. The synthesis typically involves the reaction of specific starting materials under controlled conditions to yield the final product.
Methyl 2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]-5-nitrobenzoate can be classified as:
The synthesis of Methyl 2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]-5-nitrobenzoate can be achieved through several approaches, primarily involving the following steps:
The synthesis requires careful control of temperature and reaction times to optimize yields and minimize by-products. Solvents such as dichloromethane or ethanol are commonly employed to facilitate reactions.
The molecular structure of Methyl 2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]-5-nitrobenzoate features:
Key structural data includes:
Methyl 2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]-5-nitrobenzoate can undergo various chemical reactions, including:
The choice of reagents and conditions significantly influences reaction pathways and product distributions. Reaction kinetics should be monitored to optimize yield and selectivity.
The mechanism by which Methyl 2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]-5-nitrobenzoate exerts its effects likely involves interaction with specific neurotransmitter receptors or enzymes within biological systems.
Further studies are necessary to elucidate precise molecular targets and pathways involved in its action.
Key chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed for characterization and purity assessment.
Methyl 2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]-5-nitrobenzoate has several potential scientific uses:
The emergence of Methyl 2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]-5-nitrobenzoate represents a strategic evolution in piperazine-based medicinal chemistry. This compound was developed during the early 2000s amid intensified research into N-disubstituted piperazine scaffolds for kinase modulation and GPCR targeting. Its synthesis timeline aligns with the FDA approval peak of piperazine-containing drugs (2011–2023), where 40 such agents were commercialized, underscoring the scaffold's therapeutic versatility [2] [3]. Key synthetic milestones include:
Table 1: Discovery Timeline of Key Piperazine-Based Drugs
Year | Compound | Therapeutic Area | Significance to Target Compound |
---|---|---|---|
2015 | Palbociclib [3] | Breast Cancer | Validated C2-substituted piperazines for CDK4/6 inhibition |
2017 | Ribociclib [3] | Breast Cancer | Demonstrated metabolic stability of N-benzyl piperazines |
2021 | Trilaciclib [3] | Chemoprotection | Inspired 2,4-disubstituted piperazine design strategies |
This compound belongs to the C,N-disubstituted piperazine subclass, characterized by a benzyl group at N4 and an isopropyl moiety at C2. Its structure features three distinct pharmacophores:
Table 2: Structural and Physicochemical Properties
Parameter | Value | Methodology |
---|---|---|
Molecular formula | C₂₂H₂₇N₃O₄ | HRMS (ref. [1]) |
Molecular weight | 397.48 g/mol | — |
cLogP | 3.1 (consensus) | Computational modeling [4] |
Hydrogen bond acceptors | 5 | Lipinski's analysis [4] |
Rotatable bonds | 6 | — |
Aqueous solubility (pH 7.4) | 38.8 mg/mL (ESOL) [4] | Kinetic solubility assay |
Structurally, it bridges linear (e.g., vortioxetine) and angular (e.g., trilaciclib) piperazine chemotypes, enabling unique vector geometry for target interaction. The C2-stereocenter permits enantiomeric resolution, though most studies utilize racemic mixtures [3] [5].
As a multifunctional scaffold, this compound demonstrates three strategic applications in rational drug design:
The nitroaromatic system chelates ATP-binding site residues in kinase targets, while the C2-isopropyl occupies hydrophobic pockets. Analogues show nanomolar affinity for CDK4/6, mirroring palbociclib's binding mode [2] [3]:
graph LR A[Nitrobenzoate] --> B(H-bond acceptor with kinase hinge region) C[C2-Isopropyl] --> D(Occupation of selectivity pocket) E[N-Benzyl] --> F(Solvent-facing positioning)
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: